molecular formula C13H20IN B14560083 1,1-Dimethyl-2-phenylpiperidin-1-ium iodide CAS No. 62100-98-5

1,1-Dimethyl-2-phenylpiperidin-1-ium iodide

Cat. No.: B14560083
CAS No.: 62100-98-5
M. Wt: 317.21 g/mol
InChI Key: YQXUNZGGFWWPER-UHFFFAOYSA-M
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Description

1,1-Dimethyl-2-phenylpiperidin-1-ium iodide is a chemical compound with the molecular formula C13H20IN It is a piperidine derivative, characterized by the presence of a phenyl group and two methyl groups attached to the nitrogen atom of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethyl-2-phenylpiperidin-1-ium iodide typically involves the alkylation of 2-phenylpiperidine with methyl iodide. The reaction is carried out in an appropriate solvent, such as toluene, under reflux conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the piperidine ring attacks the methyl iodide, resulting in the formation of the quaternary ammonium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically purified by recrystallization or other suitable methods to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethyl-2-phenylpiperidin-1-ium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the quaternary ammonium salt to secondary or tertiary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like cyanide, thiocyanate, or azide ions can be used in substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Corresponding substituted piperidine derivatives.

Scientific Research Applications

1,1-Dimethyl-2-phenylpiperidin-1-ium iodide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other piperidine derivatives.

    Biology: Studied for its potential biological activity, including its effects on various biological pathways.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of 1,1-Dimethyl-2-phenylpiperidin-1-ium iodide involves its interaction with molecular targets in biological systems. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dimethyl-2-phenylpiperidine: Lacks the iodide ion but has a similar piperidine structure.

    2-Phenylpiperidine: Similar structure but without the methyl groups on the nitrogen atom.

    1-Methyl-2-phenylpiperidine: Contains only one methyl group on the nitrogen atom.

Uniqueness

1,1-Dimethyl-2-phenylpiperidin-1-ium iodide is unique due to the presence of both methyl groups and the iodide ion, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications where these properties are advantageous.

Properties

CAS No.

62100-98-5

Molecular Formula

C13H20IN

Molecular Weight

317.21 g/mol

IUPAC Name

1,1-dimethyl-2-phenylpiperidin-1-ium;iodide

InChI

InChI=1S/C13H20N.HI/c1-14(2)11-7-6-10-13(14)12-8-4-3-5-9-12;/h3-5,8-9,13H,6-7,10-11H2,1-2H3;1H/q+1;/p-1

InChI Key

YQXUNZGGFWWPER-UHFFFAOYSA-M

Canonical SMILES

C[N+]1(CCCCC1C2=CC=CC=C2)C.[I-]

Origin of Product

United States

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